Cas no 75776-79-3 (1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide)
![1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide structure](https://ja.kuujia.com/scimg/cas/75776-79-3x500.png)
1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide 化学的及び物理的性質
名前と識別子
-
- 1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide
- (S)-1,4-Dithia-7-Azaspiro[4.4]nonane-8-Carboxylic Acid HBr
- (S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide
- 1,4-DITHIA-7-AZASPIRO(4,4)NONANE-8-(S)-CARBOXYLIC ACID HYDROBROMIDE
- 1,4-DITHIA-7-AZASPIRO[4,4]NONANE-8-CARBOXYLIC ACID HBR
- 1,4-DITHIA-7-AZASPIRO[4,4]NONANE-8-CARBOXYLIC ACID HYDROBROMIDE,(S)
- 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid
- 8-(1,4-DITHIA-7-AZASPIRO(4,4)NONANE-8-(S)CARBOXYLICACID)HYDROBROMIDE
- 1,4-DITHIA-7-AZASPIRO[4,4]NONANE-8-CARBOXYLIC ACID HYDROBROMIDE,(S)-
- AC-1243
- SCHEMBL7340173
- 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid--hydrogen bromide (1/1)
- UNII-K405J5WI0V
- AKOS015961634
- F89544
- 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-
- 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, hydrobromide (1:1), (8S)-
- DTXSID70997175
- K405J5WI0V
- (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrobromide
- 75776-79-3
- 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylicacid, hydrobromide, (S)- (9CI)
- 1,4-Dithia-7-Azaspiro(4,4)Nonane-8-(S)-CarboxylicAcid=ProtiBr
-
- MDL: MFCD07367991
- インチ: 1S/C7H11NO2S2.BrH/c9-6(10)5-3-7(4-8-5)11-1-2-12-7;/h5,8H,1-4H2,(H,9,10);1H
- InChIKey: DXALUCGGSBGKIY-JEDNCBNOSA-N
- SMILES: Br.OC([C@H]1NCC2(SCCS2)C1)=O
計算された属性
- 精确分子量: 284.94900
- 同位素质量: 284.949
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.9A^2
じっけんとくせい
- Boiling Point: 445.2°C at 760 mmHg
- フラッシュポイント: 223°C
- PSA: 99.93000
- LogP: 1.89610
1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1299170-10G |
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrobromide |
75776-79-3 | 97% | 10g |
$1550 | 2024-07-21 | |
eNovation Chemicals LLC | Y1299170-25G |
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrobromide |
75776-79-3 | 97% | 25g |
$3105 | 2024-07-21 | |
eNovation Chemicals LLC | Y1299170-5G |
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrobromide |
75776-79-3 | 97% | 5g |
$930 | 2024-07-21 | |
eNovation Chemicals LLC | Y1299170-25g |
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrobromide |
75776-79-3 | 97% | 25g |
$3105 | 2025-02-20 | |
Ambeed | A580990-250mg |
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide |
75776-79-3 | 97% | 250mg |
$142.0 | 2024-04-17 | |
Ambeed | A580990-500mg |
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide |
75776-79-3 | 97% | 500mg |
$237.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB202-5-250mg |
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrobromide |
75776-79-3 | 97% | 250mg |
¥720.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB202-5-500mg |
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrobromide |
75776-79-3 | 97% | 500mg |
¥1202.0 | 2024-04-17 | |
abcr | AB596286-100mg |
(8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide; . |
75776-79-3 | 100mg |
€183.40 | 2024-07-19 | ||
1PlusChem | 1P008PRG-500mg |
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylicacid, hydrobromide, (S)- (9CI) |
75776-79-3 | 95% | 500mg |
$193.00 | 2024-04-21 |
1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromideに関する追加情報
Recent Advances in the Study of 1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic Acid Hydrobromide (CAS: 75776-79-3)
1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide (CAS: 75776-79-3) is a spirocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future prospects.
The synthesis of 1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide has been optimized in recent years, with researchers developing more efficient and scalable routes. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that significantly improves yield and reduces byproducts. The method involves the reaction of cysteine derivatives with bromoacetic acid under controlled pH conditions, followed by cyclization to form the spirocyclic core. This advancement has facilitated larger-scale production for preclinical studies.
In terms of biological activity, recent investigations have highlighted the compound's potential as a modulator of protein-protein interactions (PPIs). A 2024 study in ACS Chemical Biology demonstrated that 1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide can selectively inhibit the interaction between p53 and MDM2, a critical pathway in cancer therapeutics. The spirocyclic structure was found to mimic the α-helical domain of p53, providing a novel approach to disrupting this oncogenic interaction. These findings suggest its potential as a lead compound for anticancer drug development.
Further research has explored the compound's application in neurodegenerative diseases. A 2023 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide exhibit neuroprotective effects in models of Alzheimer's disease. The compound's ability to chelate metal ions and reduce oxidative stress was identified as a key mechanism. This dual functionality positions it as a promising candidate for multifactorial disease-modifying therapies.
From a drug delivery perspective, recent studies have investigated the formulation of 1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide in nanoparticle systems. A 2024 publication in Molecular Pharmaceutics described the development of pH-responsive nanoparticles loaded with the compound for targeted delivery to tumor microenvironments. The hydrobromide salt form was found to enhance solubility and stability in these formulations, addressing previous challenges with bioavailability.
Looking ahead, the unique spirocyclic structure of 1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide continues to inspire new research directions. Computational studies published in 2024 suggest potential applications in antibiotic development, particularly against Gram-negative bacteria. The compound's ability to penetrate bacterial membranes while resisting efflux pumps makes it an attractive scaffold for addressing antimicrobial resistance.
In conclusion, recent advances in the study of 1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide (CAS: 75776-79-3) demonstrate its versatility as a chemical scaffold with multiple therapeutic applications. Ongoing research continues to uncover new biological activities and optimize its pharmacological properties, positioning this compound as a valuable tool in medicinal chemistry and drug discovery.
75776-79-3 (1,4-Dithia-7-azaspiro[4,4]nonane-8-carboxylic acid hydrobromide) Related Products
- 2172246-21-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)
- 65202-56-4(3-fluoro-6-methylpyridazine)
- 2172075-85-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)
- 52505-48-3(2-benzoylthieno2,3-bpyridin-3-amine)
- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)
- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)
- 922-15-6(methyl 2-(chloromethyl)prop-2-enoate)
- 2110741-41-6(5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one)
- 1245915-35-8(Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate)
- 1147191-02-3(sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate)
